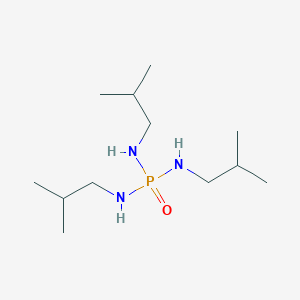
Phosphoric triamide, N,N',N''-tris(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless to brown liquid with a molecular formula of C12H24N3OP and a molecular weight of 257.32 g/mol . This compound is known for its high thermal and oxidative stability, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric triamide, N,N’,N’'-tris(2-methylpropyl)-, can be synthesized through a multi-step process. One common method involves the reaction of phosphorus trichloride with 2-methylpropylamine under controlled conditions to form the desired triamide. The reaction typically requires an inert atmosphere and room temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Phosphoric triamide, N,N’,N’'-tris(2-methylpropyl)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: It can participate in substitution reactions where the amide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoric acid derivatives, while reduction can produce phosphine derivatives .
Scientific Research Applications
Phosphoric triamide, N,N’,N’'-tris(2-methylpropyl)-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism by which Phosphoric triamide, N,N’,N’'-tris(2-methylpropyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can form stable complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid tripyrrolidide
- Tripyrrolidinophosphine oxide
- Hexamethylphosphoramide
- Tetramethylurea
Uniqueness
Phosphoric triamide, N,N’,N’'-tris(2-methylpropyl)-, is unique due to its high thermal and oxidative stability, making it particularly useful in applications requiring robust performance under extreme conditions. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .
Properties
CAS No. |
6141-77-1 |
|---|---|
Molecular Formula |
C12H30N3OP |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
N-bis(2-methylpropylamino)phosphoryl-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H30N3OP/c1-10(2)7-13-17(16,14-8-11(3)4)15-9-12(5)6/h10-12H,7-9H2,1-6H3,(H3,13,14,15,16) |
InChI Key |
WEGIHSDBKDJFOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNP(=O)(NCC(C)C)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


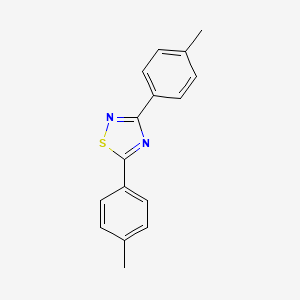
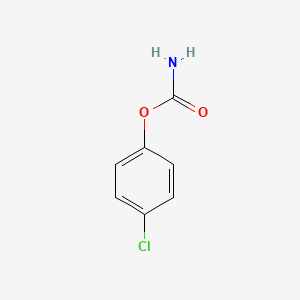
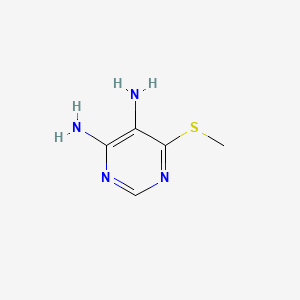
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
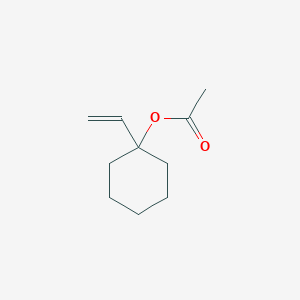
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
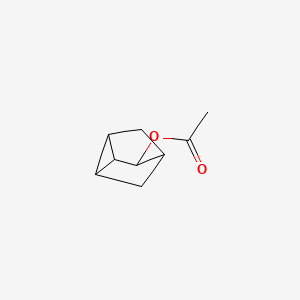
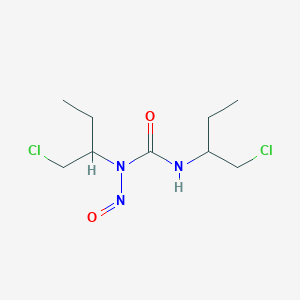

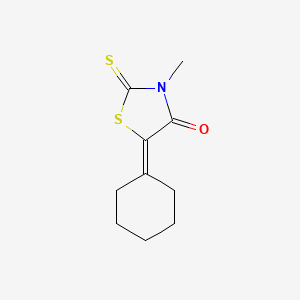
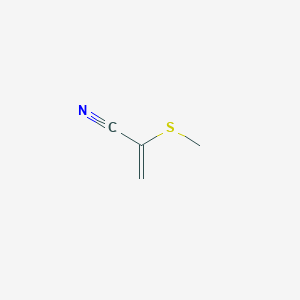
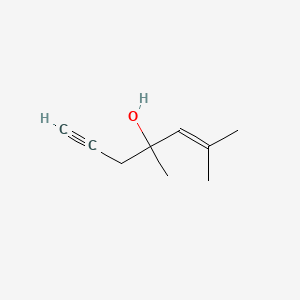
![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)

